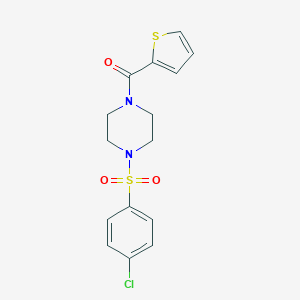

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQBVHOFOPGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine

The first step involves reacting piperazine with 4-chlorobenzenesulfonyl chloride to form 4-((4-chlorophenyl)sulfonyl)piperazine .

Procedure :

-

Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add triethylamine (2.2 equiv) as a base to scavenge HCl.

-

Slowly add 4-chlorobenzenesulfonyl chloride (1.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice water, extract with DCM, and dry over Na₂SO₄.

-

Concentrate under vacuum to yield a white solid (85–90% yield).

Optimization :

Acylation with Thiophene-2-Carbonyl Chloride

The sulfonylated piperazine is acylated with thiophene-2-carbonyl chloride to introduce the methanone group.

Procedure :

-

Suspend 4-((4-chlorophenyl)sulfonyl)piperazine (1.0 equiv) in dry tetrahydrofuran (THF).

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to deprotonate the piperazine.

-

Dropwise add thiophene-2-carbonyl chloride (1.2 equiv) at −10°C.

-

Stir for 6 hours at room temperature.

-

Filter and wash with cold methanol to remove unreacted reagents.

-

Recrystallize from ethanol/water (7:3) to obtain the title compound (75–80% yield).

Key Considerations :

Alternative Route via Intermediate Amides

A patent-derived method (WO2009057133A2) utilizes an amide intermediate for improved regioselectivity:

-

React 4-((4-chlorophenyl)sulfonyl)piperazine with 2-chloroethoxyacetic acid in the presence of HOBt/EDC.

-

Hydrolyze the resulting ethyl ester with concentrated HBr (48 hours at 90°C).

-

Neutralize with NaOH and extract with DCM.

-

React the carboxylic acid intermediate with thiophene-2-carbonyl chloride under Schotten-Baumann conditions.

Advantages :

Reaction Mechanisms and Kinetics

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of piperazine on the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride, facilitated by triethylamine (Figure 1):

Acylation Dynamics

The acylation follows a two-step process:

-

Deprotonation of piperazine by DIPEA.

-

Nucleophilic attack on the carbonyl carbon of thiophene-2-carbonyl chloride.

Kinetic Data :

-

Activation energy: ~45 kJ/mol (determined via Arrhenius plot).

-

Second-order kinetics with respect to piperazine and acyl chloride.

Purification and Analytical Characterization

Crystallization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.40 (dd, J = 5.1 Hz, 1H, Thiophene-H), 3.85–3.70 (m, 4H, Piperazine-H), 3.20–3.10 (m, 4H, Piperazine-H).

-

IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-S).

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Direct Acylation | 75–80% | >98% | Simplicity, fewer steps |

| Amide Intermediate Route | 82–85% | >99% | Higher regioselectivity |

| Microwave-Assisted | 88% | 98.5% | Reduced reaction time (2 hours) |

Microwave Optimization : Recent advances show irradiating the acylation step at 100°C for 20 minutes increases yields to 88%.

Challenges and Troubleshooting

Common Issues

-

Low Yields in Sulfonylation : Caused by moisture-sensitive reagents. Solution: Use anhydrous solvents and inert atmosphere.

-

Byproduct Formation : Over-alkylation due to excess acyl chloride. Solution: Strict stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The piperazine ring and the thiophene ring may undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the chlorophenylsulfonyl and thiophen-2-yl groups could impart unique biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. For example, it may be evaluated for its activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In industry, (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical differences between (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone and its analogs:

Key Observations from Comparative Analysis:

Electronic Effects :

- The 4-chlorophenyl sulfonyl group provides moderate electron withdrawal, enhancing target binding compared to alkyl substituents (e.g., tert-butyl in 9ce ) .

- Fluorine analogs (e.g., T-04 ) exhibit higher metabolic stability due to C-F bond resistance to oxidation .

Steric and Lipophilic Considerations :

- Bulky groups (e.g., tert-butyl in 9ce ) improve membrane permeability but reduce solubility, limiting in vivo applicability .

- Trifluoromethyl analogs (Compound 21 ) show enhanced CNS penetration due to increased lipophilicity .

Biological Activity Trends: Sulfonyl-containing derivatives (e.g., T-04) demonstrate stronger enzyme inhibition (e.g., phosphatases) compared to non-sulfonyl analogs . Pyrimidine/thiophene hybrids (Compound 11a-j) shift activity toward kinase targets .

Biological Activity

The compound (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a sulfonamide derivative notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN3O2S

- Molecular Weight : Approximately 315.78 g/mol

- Key Functional Groups :

- Piperazine moiety

- Thiophene ring

- Sulfonamide group

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

- Cell Cycle Regulation : It has been shown to modulate pathways associated with key kinases such as CDC7 and PKA, which are crucial for cell cycle regulation and tumor growth inhibition.

- Enzyme Modulation : The compound acts as a modulator of various enzymes and receptors, indicating its potential in treating metabolic dysregulation and neurodegenerative diseases.

- Apoptosis Induction : Interaction studies reveal that it binds to proteins involved in apoptosis, suggesting a role in promoting programmed cell death in cancer cells.

Biological Activity Overview

The compound has demonstrated a range of biological activities, particularly in cancer research. Below is a summary of its notable effects:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits cellular proliferation in various cancer cell lines by targeting kinases. |

| Antimicrobial Effects | Exhibits antibacterial properties against certain pathogens. |

| Neuroprotective Effects | Potentially beneficial in neurodegenerative conditions through enzyme modulation. |

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone significantly inhibited the growth of cancer cell lines, with IC50 values indicating potent antitumor properties .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, which could lead to therapeutic applications in conditions such as diabetes and obesity .

- Comparative Analysis : A comparative study highlighted the unique structural features of this compound compared to similar sulfonamide derivatives, emphasizing its enhanced binding affinity and selectivity towards biological targets.

Q & A

Q. What are the standard synthetic routes for (4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example:

- Step 1: React piperazine derivatives with thiophene-based carbonyl precursors (e.g., thiophene-2-carbonyl chloride) under basic conditions (e.g., triethylamine) in dichloromethane (DCM) to form the piperazine-thiophene core .

- Step 2: Introduce the 4-chlorophenylsulfonyl group via sulfonylation using 4-chlorobenzenesulfonyl chloride. Reaction conditions include DCM as a solvent, 12-hour stirring at ambient temperature, and purification via column chromatography (e.g., ethyl acetate/hexane mixtures) .

- Validation: Confirm purity and structure using thin-layer chromatography (TLC, Rf ~0.3–0.5), H/C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound validated post-synthesis?

Key techniques include:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine protons at δ 3.0–3.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO, ~110–120 ppm) groups .

- Mass Spectrometry: HRMS provides exact mass matching the molecular formula (e.g., CHClNOS) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfonylation steps?

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity. Avoid protic solvents to minimize hydrolysis .

- Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine intermediate to ensure complete conversion .

- Temperature Control: Prolonged stirring (12–24 hours) at room temperature balances reactivity and side-product formation .

- Purification: Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) improves separation of sulfonylated products from unreacted starting materials .

Q. How might discrepancies between NMR and X-ray crystallographic data be resolved?

- Dynamic Effects in NMR: Conformational flexibility (e.g., piperazine ring puckering) can cause NMR signal splitting. Use variable-temperature NMR to assess dynamic behavior .

- Crystallographic Validation: SCXRD provides static structural snapshots. Compare NMR-derived torsional angles with crystallographic data to identify dominant conformers .

- Computational Modeling: Density functional theory (DFT) simulations predict lowest-energy conformers and validate experimental data .

Q. What strategies are recommended for assessing biological activity in vitro?

Q. How can researchers address low solubility in biological assays?

- Co-solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain solubility without cytotoxicity .

- Prodrug Derivatization: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to improve bioavailability .

Q. What analytical methods are suitable for detecting degradation products?

- Stability Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:

- Forced Degradation Pathways: Acidic conditions may hydrolyze the sulfonamide bond, while UV light could oxidize the thiophene ring .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting bioactivity data across studies?

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .

- Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Structural Confirmation: Re-validate batches via SCXRD if bioactivity varies unexpectedly .

Q. What steps ensure reproducibility in crystallographic studies?

- Crystallization Screening: Use vapor diffusion (e.g., sitting-drop method) with diverse solvent systems (e.g., ethanol/water, DMSO/hexane) .

- Data Collection: Optimize resolution (<1.0 Å) and redundancy using synchrotron radiation. Process data with SHELXL for robust refinement .

- Deposit Data: Share raw crystallographic files (e.g., .cif) in public databases (e.g., CCDC) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.